
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound features a cyclopentene ring substituted with an amino group and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one . This method takes advantage of the 1,4-cyclopentenyl dioxygenation pattern of the optically active starting material. The overall yield of this synthesis is around 10-11% over five to seven reaction steps .
Analyse Des Réactions Chimiques
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states .
Comparaison Avec Des Composés Similaires
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar cyclohexene ring structure but differs in the substitution pattern.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound features a methanol group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-(4-aminocyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-5(9)6-2-3-7(8)4-6/h2-3,6-7H,4,8H2,1H3 |
Clé InChI |
LQRDOKBEFGOWJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)
![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)

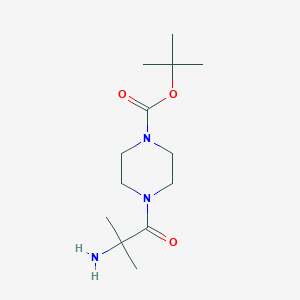
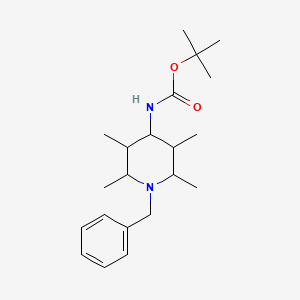

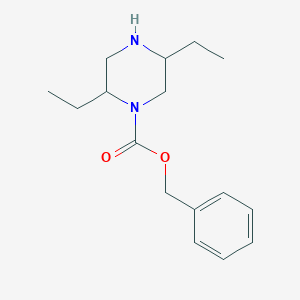
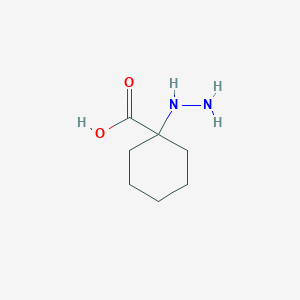
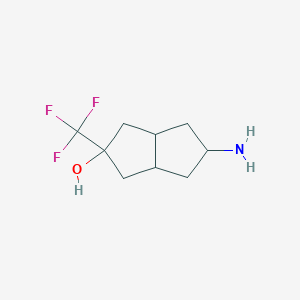
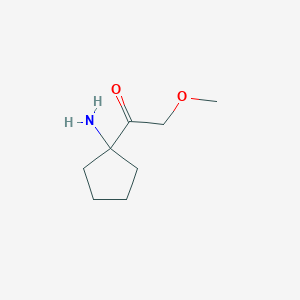
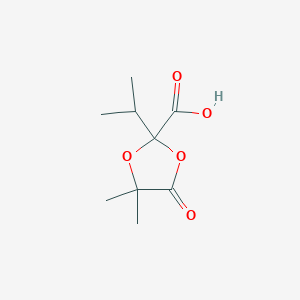
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
